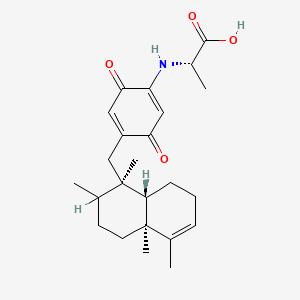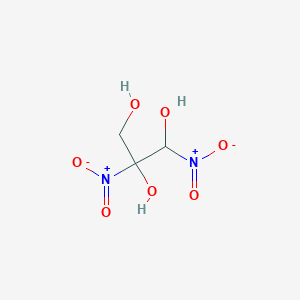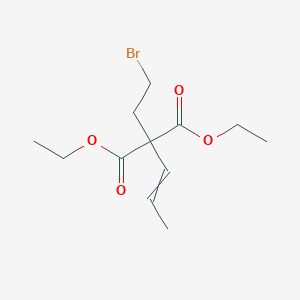
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both bromine and ester functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with 2-bromoethanol and prop-1-en-1-yl bromide under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the malonate, facilitating the nucleophilic substitution reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the reaction conditions and improving the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The ester groups can be reduced to alcohols or oxidized to carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Elimination Reactions: Strong bases like sodium hydride or potassium tert-butoxide are typically used.
Oxidation and Reduction: Reagents such as lithium aluminum hydride (for reduction) and potassium permanganate (for oxidation) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while elimination reactions would produce alkenes.
Applications De Recherche Scientifique
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate involves its reactivity towards nucleophiles and bases. The bromine atom acts as a leaving group, allowing for various substitution and elimination reactions. The ester groups can participate in hydrolysis and other transformations, making the compound versatile in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl diallylmalonate: Similar in structure but with allyl groups instead of bromoethyl and prop-1-en-1-yl groups.
Diethyl malonate: Lacks the bromoethyl and prop-1-en-1-yl groups, making it less reactive in certain types of reactions.
Diethyl 2-bromoethylmalonate: Contains the bromoethyl group but lacks the prop-1-en-1-yl group.
Uniqueness
Diethyl (2-bromoethyl)(prop-1-en-1-yl)propanedioate is unique due to the presence of both bromoethyl and prop-1-en-1-yl groups, which confer distinct reactivity patterns. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.
Propriétés
Numéro CAS |
174619-42-2 |
|---|---|
Formule moléculaire |
C12H19BrO4 |
Poids moléculaire |
307.18 g/mol |
Nom IUPAC |
diethyl 2-(2-bromoethyl)-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C12H19BrO4/c1-4-7-12(8-9-13,10(14)16-5-2)11(15)17-6-3/h4,7H,5-6,8-9H2,1-3H3 |
Clé InChI |
SJIWJGCGAGZZAC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCBr)(C=CC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


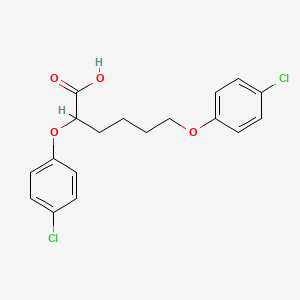
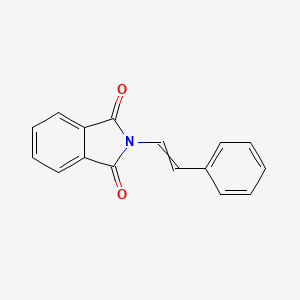
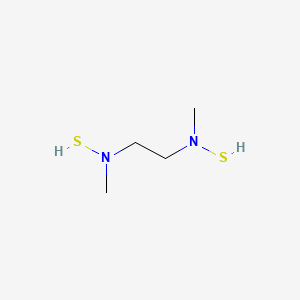
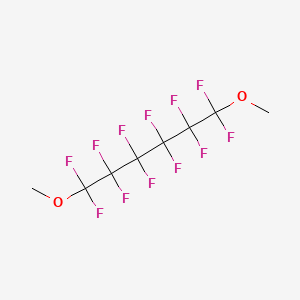
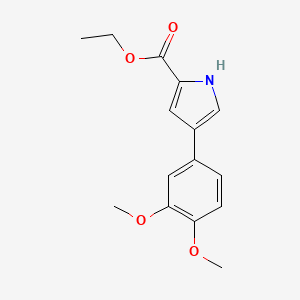
![[(2R,4aS,5S,8R,8aR)-5-[tert-butyl(dimethyl)silyl]oxy-8-hydroxy-4a,8-dimethyl-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl] methanesulfonate](/img/structure/B14274713.png)
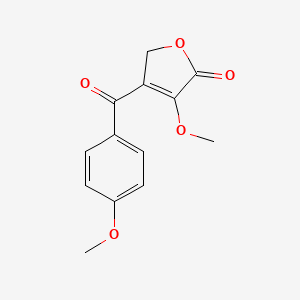
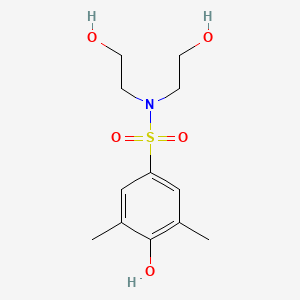
![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)

![[1-(Hexyloxy)but-3-EN-1-YL]cyclohexane](/img/structure/B14274752.png)

